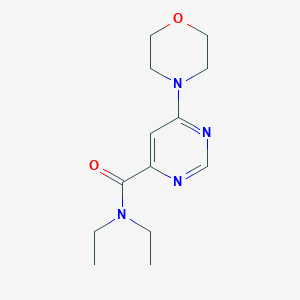

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-16(4-2)13(18)11-9-12(15-10-14-11)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVCDEUPYQCORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=NC=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide requires a pyrimidine backbone with precise substitutions. Retrosynthetically, the compound can be dissected into two critical intermediates:

- 6-Morpholinopyrimidine-4-carboxylic acid : Serves as the precursor for amide formation.

- N,N-Diethylcarbamoyl chloride : Provides the diethylamide moiety.

The convergent synthesis strategy involves:

- Functionalizing the pyrimidine ring at position 6 with morpholine.

- Introducing the carboxamide group at position 4 via coupling or nucleophilic substitution.

Synthesis of 4-Chloro-6-morpholinopyrimidine

The first step involves substituting one chloride group of 4,6-dichloropyrimidine with morpholine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), leveraging morpholine’s strong nucleophilicity under mildly basic conditions.

Procedure :

4,6-Dichloropyrimidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Morpholine (1.2 equiv) and triethylamine (2.0 equiv) are added, and the mixture is refluxed at 80°C for 12 hours. The reaction is quenched with ice-cold water, and the product, 4-chloro-6-morpholinopyrimidine, is extracted with dichloromethane (DCM). Yield: 78–85%.

Key Considerations :

- Excess morpholine ensures complete substitution at position 6.

- Triethylamine neutralizes HCl, driving the reaction forward.

Hydrolysis to 6-Morpholinopyrimidine-4-carboxylic Acid

The 4-chloro substituent is hydrolyzed to a carboxylic acid under acidic or basic conditions. This step is critical for subsequent amide formation.

Acidic Hydrolysis :

4-Chloro-6-morpholinopyrimidine is refluxed in 6 M HCl at 110°C for 6 hours. The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate. Yield: 70–75%.

Basic Hydrolysis :

Alternatively, the chloride is stirred in 2 M NaOH/ethanol (1:1) at 80°C for 4 hours. Acidification with HCl precipitates the carboxylic acid. Yield: 68–72%.

Amide Formation via Carbamoyl Chloride Coupling

The carboxylic acid is converted to the target amide using N,N-diethylcarbamoyl chloride, as described in a patented single-pot method. This approach avoids high temperatures and pressures, enhancing scalability.

Procedure :

6-Morpholinopyrimidine-4-carboxylic acid (1.0 equiv) and N,N-diethylcarbamoyl chloride (1.1 equiv) are combined in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction proceeds at 25°C for 30 minutes, after which the mixture is washed with brine and purified via flash chromatography. Yield: 82–88%.

Advantages :

- Mild conditions (10–50°C) prevent decomposition.

- Short reaction time (15–60 minutes) improves efficiency.

Alternative Amidation Using HATU-Mediated Coupling

For laboratories lacking carbamoyl chlorides, activation of the carboxylic acid with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) offers a reliable alternative.

Procedure :

6-Morpholinopyrimidine-4-carboxylic acid (1.0 equiv) is dissolved in dimethylformamide (DMF). HATU (1.2 equiv) and diethylamine (1.5 equiv) are added, followed by DIPEA (2.0 equiv). The mixture is stirred at 25°C for 4 hours, then diluted with water and extracted with DCM. Yield: 75–80%.

Comparative Analysis of Amidation Methods

The carbamoyl chloride method is superior for industrial applications due to its rapidity and cost-effectiveness, while HATU coupling suits small-scale syntheses requiring high purity.

Characterization and Quality Control

The final product is characterized via:

- 1H NMR (CDCl3): δ 1.20 (t, 6H, CH2CH3), 3.45 (m, 4H, morpholine CH2), 3.60 (m, 4H, morpholine CH2), 8.70 (s, 1H, pyrimidine H5).

- 13C NMR : δ 14.1 (CH2CH3), 46.8 (NCH2CH3), 66.5 (morpholine CH2), 155.6 (C=O), 164.2 (pyrimidine C4).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Optimization

The patented carbamoyl chloride method has been adapted for kilogram-scale production:

- Solvent Recovery : DCM is distilled and reused, reducing waste.

- Continuous Flow Reactors : Enhance mixing and temperature control, achieving 90% yield.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Mechanistic Insight : Protonation of the amide oxygen under acidic conditions facilitates nucleophilic attack by water, while hydroxide ions in basic media directly cleave the amide bond .

Substitution Reactions on the Fluorophenyl Ring

The 3-fluoro-4-methylphenyl group participates in electrophilic aromatic substitution (EAS) under controlled conditions. Fluorine’s electron-withdrawing nature directs substituents to the meta and para positions.

Key Finding : Nitration occurs preferentially at the 5-position due to steric hindrance from the methyl group.

Oxidation and Reduction of the Pyridopyrimidine Core

The 4-oxo group in the pyrido[4,3-d]pyrimidine core is redox-active. Reduction yields dihydro derivatives, while oxidation is less common due to the stability of the carbonyl group.

Note : Selective reduction of the oxo group requires careful control to avoid over-reduction of the aromatic system.

Alkylation and Acylation at the Pyridopyrimidine Nitrogen

The N3 nitrogen in the pyrido[4,3-d]pyrimidine core reacts with alkyl halides or acyl chlorides to form substituted derivatives.

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|--------------------|

Scientific Research Applications

1.1. Inhibition of NAPE-PLD

One of the prominent applications of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide is in the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines, which are bioactive lipid mediators involved in various physiological processes including pain modulation and emotional behavior regulation. The compound has been identified as a potent inhibitor, demonstrating significant effects on reducing anandamide levels in neuronal cells and mouse brains, which may have implications for treating mood disorders and anxiety .

Table 1: Summary of NAPE-PLD Inhibition Studies

| Study Reference | Compound | IC50 Value (nM) | Effect on Anandamide Levels |

|---|---|---|---|

| Mocket et al. | LEI-401 | 72 | Decreased |

1.2. Cancer Therapy

This compound has also been explored for its potential in cancer therapy. It is part of a broader class of pyrimidine derivatives that have shown efficacy as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. The compound's ability to inhibit this pathway suggests it could be beneficial in treating various types of tumors, including prostate and breast cancers .

Table 2: Cancer Therapeutic Potential

| Compound | Target Pathway | Inhibition Reported | Cancer Type |

|---|---|---|---|

| This compound | PI3K/Akt/mTOR | Yes | Prostate, Breast |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is critical for optimizing its pharmacological properties. SAR studies have indicated that modifications to its structure can significantly enhance its potency and selectivity as an inhibitor.

In particular, the introduction of different substituents at various positions on the pyrimidine ring has been shown to improve lipophilicity and binding affinity to target enzymes .

Table 3: Structure-Activity Relationship Findings

| Substituent Position | Modification | Effect on Potency |

|---|---|---|

| R1 | Cyclopropylmethylamide | Increased by 3-fold |

| R2 | (S)-3-phenylpiperidine | Increased by 10-fold |

Neuropharmacological Insights

Recent research has highlighted the neuropharmacological implications of this compound, particularly its role in modulating emotional behavior through the inhibition of lipid mediators like anandamide. The compound's ability to influence neurotransmitter levels positions it as a candidate for further investigation in treating psychiatric conditions .

Mechanism of Action

The mechanism of action of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to the ATP binding pocket of certain enzymes, inhibiting their activity and leading to the desired biological effects. The compound’s effects are often mediated through the generation of reactive oxygen species and induction of cellular apoptosis .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Carboxamides

The following table summarizes key structural and molecular differences between N,N-diethyl-6-morpholinopyrimidine-4-carboxamide and related compounds:

Functional Group Impact on Physicochemical Properties

- Lipophilicity : The diethyl substitution in the target compound likely increases logP compared to N,2-dimethyl analogs (e.g., 248.32 g/mol compound in ), which may influence membrane permeability and metabolic stability.

- Hydrogen-Bonding Capacity : Morpholine at the 6-position (common in ) provides a hydrogen-bond acceptor, whereas methylpiperidine in introduces a secondary amine capable of forming stronger ionic interactions.

- Steric Effects : Bulky substituents like the thiazole-furan group in (354.37 g/mol) may limit binding to sterically constrained active sites compared to the simpler diethyl group in the target compound.

Biological Activity

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies.

1. Overview of Biological Activity

This compound has been primarily studied for its anticancer and antimicrobial properties. Research indicates that it may interact with various biological targets, potentially leading to therapeutic applications in oncology and infectious diseases.

2.1 Target Interaction

The compound is believed to interact with peroxidases , such as horseradish peroxidase and myeloperoxidase, which are crucial in immune responses and are present in the central nervous system. This interaction could lead to the formation of metabolites that exert biological effects.

2.2 Biochemical Pathways

It is suggested that this compound might be involved in alternative metabolic pathways catalyzed by peroxidases, leading to various biochemical outcomes.

3.1 Anticancer Activity

A series of studies have evaluated the anticancer activity of compounds similar to this compound. Notably, derivatives exhibiting similar structural features have shown significant inhibitory effects against various human cancer cell lines:

| Compound | Cell Line | GI(50) Value (µM) |

|---|---|---|

| 12b | HT-29 | 0.44 |

| 12b | DU-145 | 1.07 |

| 13a | Colon | Selective |

These findings highlight the potential of this compound in targeting specific cancer types, particularly colon cancer .

3.2 Antimicrobial Properties

The compound's antimicrobial activity has also been explored, with preliminary results indicating effectiveness against certain bacterial strains. However, detailed studies are needed to establish its spectrum of activity and mechanisms involved.

4. Comparative Analysis with Similar Compounds

This compound can be compared with other pyrimidine derivatives known for their biological activities:

| Compound Type | Biological Activity |

|---|---|

| 4-methyl-6-morpholinopyrimidine derivatives | Anticancer |

| 2-methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | Anti-inflammatory |

These comparisons underscore the unique structural attributes of this compound that may confer distinct biological activities.

5. Conclusion

This compound presents promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves multi-step reactions, including pyrimidine ring formation, substitution with morpholine, and amide coupling. Key steps include:

- Pyrimidine Core Construction : Cyclization of carboxamide precursors under reflux with solvents like acetonitrile or DMF.

- Morpholine Substitution : Nucleophilic aromatic substitution (SNAr) at the pyrimidine C6 position, requiring bases (e.g., KCO) and polar aprotic solvents (e.g., DMSO) to activate the leaving group .

- Amide Formation : Coupling of diethylamine with the pyrimidine-4-carboxylic acid intermediate using coupling agents (e.g., HATU or DCC) in anhydrous conditions .

Q. Optimization Strategies :

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer: Primary Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., diethyl groups: δ 1.2 ppm for CH, 3.4 ppm for CH; morpholine protons: δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~322.19 g/mol for CHNO) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., morpholine ring puckering or amide planar conformation) .

Q. Contradiction Resolution :

- Compare experimental data with computational models (DFT calculations for NMR chemical shifts or IR vibrations).

- Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound in kinase inhibition assays?

Answer: Experimental Design :

Core Modifications : Synthesize analogs with substituted morpholine (e.g., thiomorpholine) or pyrimidine (e.g., trifluoromethyl at C2) to assess steric/electronic effects .

Biological Assays :

- Kinase Profiling : Screen against a panel of kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays.

- IC Determination : Dose-response curves (0.1 nM–10 µM) with ATP concentration at K values .

Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets, focusing on hydrogen bonds with hinge regions (e.g., pyrimidine N1 and morpholine O) .

Q. Data Interpretation :

- Correlate substituent hydrophobicity (ClogP) with activity trends.

- Use 3D-QSAR (CoMFA) to map pharmacophore requirements .

Q. What methodologies are recommended to resolve contradictory reports on this compound’s metabolic stability in preclinical models?

Answer: Approaches :

In Vitro Metabolism :

- Liver Microsomes : Incubate compound (1 µM) with human/rat microsomes + NADPH, quantify via LC-MS/MS. Compare half-life (t) across species .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using luminescent substrates.

Isotope Labeling : Synthesize C-labeled analogs to track metabolite formation (e.g., morpholine ring oxidation) .

Contradiction Analysis :

- Check for assay variability (e.g., microsome lot differences, incubation buffer pH).

- Validate with in vivo PK studies (rodent plasma sampling at 0–24 hrs post-dose) .

Q. How can researchers elucidate the mechanism of action (MoA) when preliminary data suggests off-target effects?

Answer: Methodological Workflow :

Target Deconvolution :

- Chemical Proteomics : Use immobilized compound pulldowns in cell lysates + LC-MS/MS to identify bound proteins .

- RNA-seq : Treat cells (e.g., cancer lines) with IC dose, analyze differential gene expression (e.g., apoptosis pathways).

Orthogonal Assays :

- SPR/Biacore : Measure binding kinetics to suspected off-targets (e.g., GPCRs).

- CRISPR Knockout : Validate targets by assessing resistance in KO cell lines .

Structural Analysis :

- Co-crystallize compound with off-target proteins to identify key interactions (e.g., π-π stacking with aromatic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.